molecular formula C17H16O B184617 4,4'-Dimethylchalcone CAS No. 21551-47-3

4,4'-Dimethylchalcone

Cat. No. B184617
CAS RN: 21551-47-3
M. Wt: 236.31 g/mol
InChI Key: DTEBZGKINVACPT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Dimethylchalcone is an organic compound with the molecular formula C16H14O. It is a yellow crystalline powder that is used in scientific research for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4,4'-Dimethylchalcone is not well understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that plays a role in cell growth and proliferation.

Biochemical And Physiological Effects

4,4'-Dimethylchalcone has various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,4'-Dimethylchalcone in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations of using 4,4'-Dimethylchalcone in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the use of 4,4'-Dimethylchalcone in scientific research. One area of interest is the development of chalcone derivatives with improved biological activities. Another area of interest is the evaluation of 4,4'-Dimethylchalcone and its derivatives for their potential use as drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanism of action of 4,4'-Dimethylchalcone and its derivatives.

Scientific Research Applications

4,4'-Dimethylchalcone is used in scientific research for its various biochemical and physiological effects. It is commonly used as a starting material for the synthesis of various chalcone derivatives with potential biological activities. These derivatives are then evaluated for their potential use as drugs for the treatment of various diseases.

properties

IUPAC Name

(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBZGKINVACPT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262479
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylchalcone

CAS RN

13565-37-2, 21551-47-3
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylchalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.97 g of sodium hydroxide in 9.7 ml of water was added 27.1 ml of ethanol. A solution of 2.563 g of p-methylacetophenone in 4 ml of ethanol was added dropwise to the mixture, followed by dropwise addition of a solution of 2.30 g of p-methylbenzaldehyde in 4 ml of ethanol. The resulting mixture was stirred at room temperature for 3.75 hours, and the solid matter was filtered, washed with cold water and ethanol and thoroughly desiccated to give 4.16 g of 4,4'-dimethylchalcone.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
27.1 mL
Type
solvent
Reaction Step One
Quantity
2.563 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

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